Glyvenol

CAS No.:

Cat. No.: VC17942227

Molecular Formula: C29H34O6

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H34O6 |

|---|---|

| Molecular Weight | 478.6 g/mol |

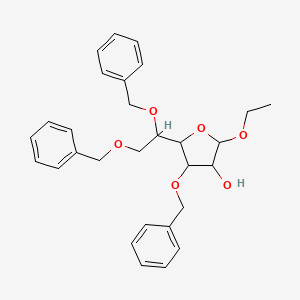

| IUPAC Name | 5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |

| Standard InChI | InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |

| Standard InChI Key | ULLNJSBQMBKOJH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Glyvenol is an ethyl glycoside derivative featuring a hexofuranoside core substituted with three benzyl groups at positions 3, 5, and 6. Its IUPAC name, ethyl 3,5,6-tri-O-benzyl-hexofuranoside, reflects this arrangement . The compound’s three-dimensional conformation reveals a flexible structure with 13 rotatable bonds, enabling interactions with biological targets .

Table 1: Key Chemical Properties of Glyvenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 478.6 g/mol | |

| XLogP3-AA (Lipophilicity) | 3.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Pharmacological Profile

Indications and Clinical Use

Glyvenol is exclusively marketed in combination with lidocaine (Procto-Glyvenol©) for symptomatic relief of hemorrhoids. This combination targets pain (via lidocaine’s anesthetic effect) and inflammation (via Glyvenol’s anti-edematous properties) . Notably, it is preferred in populations contraindicated for corticosteroids, such as pregnant women and the elderly .

Pharmacodynamics and Mechanism of Action

Glyvenol’s therapeutic effects are mediated through three primary mechanisms:

-

Anti-Inflammatory Action: Reduces vascular permeability and edema by stabilizing capillary walls .

-

Microcirculation Enhancement: Improves venous tone and blood flow in the perianal region .

-

Wound Healing Acceleration: Promotes keratinocyte migration and re-epithelialization in preclinical models .

In vitro studies using human dermal fibroblasts demonstrated that Glyvenol increases cell migration by 40% compared to controls (), without affecting proliferation rates . This aligns with in vivo findings in rat wound models, where topical application reduced wound area by 32% by day 14 () .

Preclinical Evidence of Wound-Healing Efficacy

In Vitro Models

Human fibroblasts exposed to Glyvenol exhibited:

-

Enhanced Migration: Closure of artificial wounds in 12 hours vs. 18 hours in controls .

-

Reduced Oxidative Stress: 25% decrease in reactive oxygen species (ROS) production at 20 µM concentrations .

In Vivo Models

A rat full-thickness excisional wound model revealed:

-

Faster Re-Epithelialization: 97.5% vs. 77.5% in controls () .

-

No Adverse Histopathological Effects: Comparable granulation tissue quality and absence of toxicity .

| Parameter | Control Group | Glyvenol Group | Significance () |

|---|---|---|---|

| Wound Area (Day 14) | 22.4 ± 3.1 cm² | 15.2 ± 2.8 cm² | <0.05 |

| Re-Epithelialization | 77.5% | 97.5% | <0.05 |

| Complete Healing Rate | 3/8 | 6/8 | NS |

Future Directions and Unanswered Questions

Despite its established use, key gaps remain:

-

Molecular Targets: The exact receptors or pathways mediating Glyvenol’s effects are unidentified.

-

Human Clinical Trials: Existing data rely heavily on preclinical models; randomized controlled trials are lacking.

-

Formulation Optimization: Potential synergies with other wound-healing agents (e.g., growth factors) remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume